molecular formula C10H7N3O2 B2777504 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid CAS No. 890095-82-6

1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid

Cat. No. B2777504
CAS RN: 890095-82-6
M. Wt: 201.185
InChI Key: FVHORVDHGWRHIC-UHFFFAOYSA-N
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Description

“1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid derivatives are known to have significant roles in various biological activities . They are used as raw materials in synthesis .


Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives involves several steps. In a study, a series of novel indole-3-carboxylic acid derivatives were synthesized as auxin receptor protein TIR1 antagonists . The synthesis involved the design, synthesis, and herbicidal activity evaluation of these compounds .


Molecular Structure Analysis

The molecular structure of indole-3-carboxylic acid derivatives has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .


Chemical Reactions Analysis

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The biosynthesis of these derivatives involves several enzymes, including ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole-3-carboxylic acid derivatives can be analyzed using various techniques such as GC-HRMS, UHPLC-HRMS, NMR and FT-IR .

Mechanism of Action

The mechanism of action of indole-3-carboxylic acid derivatives involves their interaction with the auxin receptor protein TIR1 . Molecular docking revealed that the interactions between these synthesized target compounds and TIR1 protein include tight π–π stacking, hydrogen bond, and hydrophobic interactions .

Safety and Hazards

The safety data sheet for indole-3-carboxylic acid indicates that it is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The development of new compounds with auxin-like properties for plant growth regulation and weed control applications is of great significance . The study of indole-3-carboxylic acid derivatives expands the range of auxin chemistry for the development of new auxin mimic herbicides .

properties

IUPAC Name

2,4-dihydropyrazolo[3,4-b]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-7-5-3-1-2-4-6(5)11-9(7)13-12-8/h1-4H,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHORVDHGWRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NN=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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